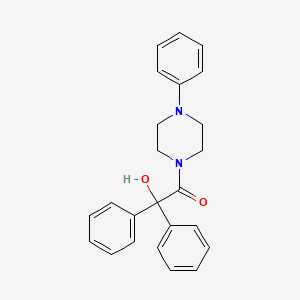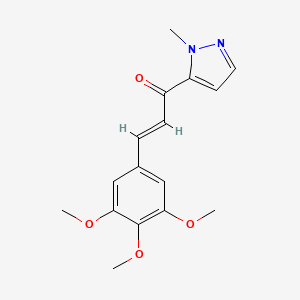![molecular formula C29H24N4O2S B5500357 2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to our target molecule often involves multi-component reactions, enabling the incorporation of diverse functional groups into a single molecular framework. For instance, one study described the synthesis of pyran-2-one derivatives through a one-pot, four-component reaction involving condensation processes, highlighting the efficiency and versatility of such synthetic strategies in producing complex molecules with good yields (Bade & Vedula, 2015). Similar methodologies could be applied to the synthesis of our target compound, utilizing specific starting materials and reaction conditions tailored to its unique structure.
Molecular Structure Analysis
Molecular structure analysis of complex compounds typically involves spectroscopic techniques and, in some cases, crystallography. For compounds within the same class as our target molecule, single-crystal diffraction has been used to elucidate their precise molecular geometry, demonstrating the planarity or non-planarity of the molecular structure and the spatial arrangement of various substituents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These analyses provide crucial insights into the compound's potential interactions with biological targets, influencing its chemical reactivity and biological activity.
Chemical Reactions and Properties
The chemical reactivity of our target compound can be inferred from studies on similar molecules, which show that these compounds can undergo various chemical transformations, including cycloadditions, substitutions, and redox reactions. Such reactivity enables the further functionalization of the core structure or the modulation of its physical and chemical properties for specific applications. The presence of functional groups like the thiazole and pyrazole rings in the molecule's structure suggests potential reactivity towards nucleophiles and electrophiles, respectively (Abdelall et al., 2014).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are significantly influenced by their molecular structure and the presence of specific functional groups. For instance, the solubility in various solvents can be affected by the molecule's overall polarity and the presence of hydrogen-bonding groups (El’chaninov & Aleksandrov, 2016). These properties are crucial for the compound's application in different fields, such as pharmaceuticals or materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are determined by the functional groups present in the molecule. The integration of thiazole and benzimidazole moieties, for example, introduces sites of potential chemical reactivity and interaction with biological targets, impacting the molecule's pharmacological profile (Hamdy et al., 2007). Understanding these properties is essential for predicting the compound's behavior in chemical syntheses and biological systems.
Scientific Research Applications
Synthesis and Characterization for Anti-Tumor Applications
Compounds incorporating the thiazole, pyrazole, and benzimidazole moieties, similar to the one mentioned, have been synthesized and evaluated for their potential as anti-tumor agents. For example, a study on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). This research highlights the significance of such compounds in developing potential cancer treatments.
Antimicrobial and Anti-inflammatory Agents
Another study focused on synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These findings indicate the potential of structurally similar compounds for use in treating infections and inflammation.
Antibacterial Screening
The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives also showcase the broad spectrum of biological activities that compounds with related structures can possess, offering insights into their utility in developing new antibacterial agents (Landage, Thube, & Karale, 2019).
Catalytic Applications and Environmental Benefits
Research on oxidant-free synthesis methods for benzimidazoles from alcohols and aromatic diamines catalyzed by new complexes further demonstrates the chemical utility and environmental benefits of employing such catalysts in synthesizing complex heterocyclic compounds, which could relate to the synthesis strategies of the compound (Luo et al., 2017).
Future Directions
properties
IUPAC Name |
(2Z)-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2S/c1-18(2)35-25-14-13-20(15-19(25)3)27-21(17-32(31-27)22-9-5-4-6-10-22)16-26-28(34)33-24-12-8-7-11-23(24)30-29(33)36-26/h4-18H,1-3H3/b26-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIANCPAEBKDYTH-QQXSKIMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)
![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)